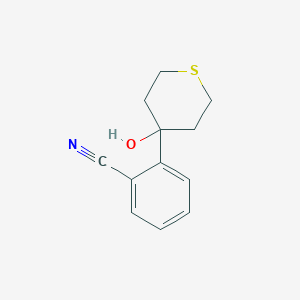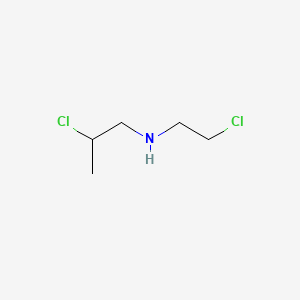![molecular formula C8H8N2O4 B13249749 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of carboxylic acid groups at both ends of the molecule makes it highly reactive and versatile for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by the introduction of carboxylic acid groups through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the pyrazole ring, enhancing its chemical diversity.
科学的研究の応用
4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with carboxylic acid groups, such as:
- 4-[(1E)-2-Carboxyeth-1-en-1-yl]-2-methyl-1H-pyrazole-5-carboxylic acid
- 4-[(1E)-2-Carboxyeth-1-en-1-yl]-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid apart is its specific substitution pattern and the presence of two carboxylic acid groups, which confer unique reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H8N2O4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
4-[(E)-2-carboxyethenyl]-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-10-7(8(13)14)5(4-9-10)2-3-6(11)12/h2-4H,1H3,(H,11,12)(H,13,14)/b3-2+ |
InChIキー |
JOMQSANWNSPUHU-NSCUHMNNSA-N |
異性体SMILES |
CN1C(=C(C=N1)/C=C/C(=O)O)C(=O)O |
正規SMILES |
CN1C(=C(C=N1)C=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


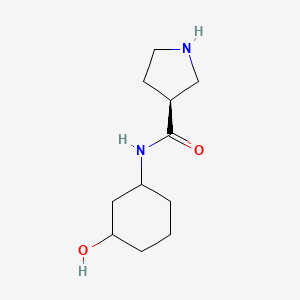

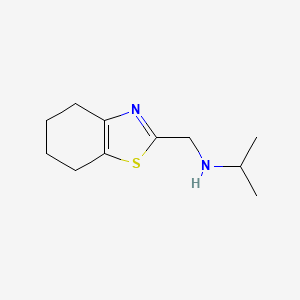
![Spiro[2.4]heptane-4-carboximidamide](/img/structure/B13249703.png)
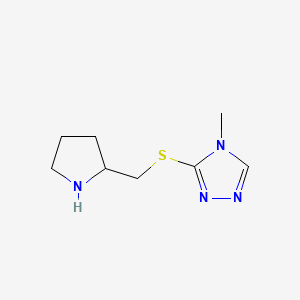

![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)

![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13249737.png)
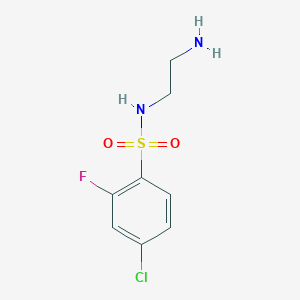
![n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)
